molecular formula C8H10N2 B3350377 2-ethenyl-N-methylpyridin-3-amine CAS No. 272443-32-0

2-ethenyl-N-methylpyridin-3-amine

Cat. No.: B3350377
CAS No.: 272443-32-0
M. Wt: 134.18 g/mol
InChI Key: XRMDOXZWVJQGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethenyl-N-methylpyridin-3-amine is an organic compound belonging to the pyridine family This compound is characterized by the presence of an ethenyl group attached to the nitrogen atom and a methyl group attached to the third carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethenyl-N-methylpyridin-3-amine can be achieved through several methods. One common approach involves the alkylation of 2-aminopyridine derivatives. For instance, the reaction of 2-aminopyridine with an appropriate alkylating agent, such as methyl iodide, under basic conditions can yield N-methyl-2-aminopyridine. Subsequent vinylation using a vinyl halide in the presence of a palladium catalyst can produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using continuous flow reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethenyl-N-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-Ethenyl-N-methylpyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-ethenyl-N-methylpyridin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s ethenyl group allows it to participate in various chemical reactions, facilitating its interaction with biological molecules. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

    2-Amino-3-methylpyridine: Similar structure but lacks the ethenyl group.

    2-Ethenylpyridine: Contains the ethenyl group but lacks the N-methyl substitution.

    3-Methylpyridine: Lacks both the ethenyl and N-methyl groups.

Uniqueness: 2-Ethenyl-N-methylpyridin-3-amine is unique due to the presence of both the ethenyl and N-methyl groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

2-ethenyl-N-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-3-7-8(9-2)5-4-6-10-7/h3-6,9H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMDOXZWVJQGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CC=C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573457
Record name 2-Ethenyl-N-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272443-32-0
Record name 2-Ethenyl-N-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=272443-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethenyl-N-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethenyl-N-methylpyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-ethenyl-N-methylpyridin-3-amine
Reactant of Route 3
Reactant of Route 3
2-ethenyl-N-methylpyridin-3-amine
Reactant of Route 4
2-ethenyl-N-methylpyridin-3-amine
Reactant of Route 5
Reactant of Route 5
2-ethenyl-N-methylpyridin-3-amine
Reactant of Route 6
Reactant of Route 6
2-ethenyl-N-methylpyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.